An In-depth Technical Guide to Brassidic Acid: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Brassidic Acid: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of brassidic acid ((E)-docos-13-enoic acid), a very-long-chain monounsaturated trans fatty acid. It details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, alongside a discussion of its biological context, which is pertinent to the fields of biochemistry and drug development.
Chemical Structure and Identification
Brassidic acid is the trans isomer of erucic acid ((Z)-docos-13-enoic acid). It is a monounsaturated fatty acid featuring a 22-carbon backbone with a single double bond located at the 13th carbon from the carboxyl end (or the 9th carbon from the methyl end, classifying it as an omega-9 fatty acid).[1] The trans configuration of this double bond results in a more linear molecular shape compared to its cis counterpart, erucic acid, which significantly influences its physical properties, such as its melting point.
Key Identifiers:
-
IUPAC Name: (13E)-13-Docosenoic acid[2]
-
Common Name: Brassidic Acid
-
CAS Registry Number: 506-33-2[2]
-
Chemical Formula: C₂₂H₄₂O₂[2]
-
Canonical SMILES: CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O
-
InChIKey: DPUOLQHDNGRHBS-MDZDMXLPSA-N
Physicochemical Properties
The quantitative physicochemical properties of brassidic acid are summarized in the table below. Its solid state at room temperature and insolubility in water are characteristic of very-long-chain fatty acids.
Table 1: Physicochemical Properties of Brassidic Acid
| Property | Value | References |
| Molecular Weight | 338.57 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 61-62 °C | [2][4] |
| Boiling Point | 282 °C at 30 mmHg | [5] |
| Density | 0.891 g/cm³ | [4] |
| Flash Point | 349.9 °C | [4] |
| Water Solubility | Insoluble / 9.491e-005 mg/L @ 25 °C (estimated) | [5] |
| Solubility in Organic Solvents | Soluble in ether; sparingly soluble in cold alcohol. | [2] |
| pKa (Predicted) | 4.78 ± 0.10 | [4] |
| XLogP3 | 8.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis of Brassidic Acid
Brassidic acid is not found in significant quantities in nature; it is primarily produced through the chemical isomerization of its naturally abundant cis-isomer, erucic acid.[6] Erucic acid is a major constituent of oils from plants in the Brassicaceae family, such as high-erucic acid rapeseed and mustard.[7] The synthesis involves converting the cis double bond of erucic acid into a trans configuration.
Experimental Protocol: Isomerization via p-Toluenesulfinic Acid Catalysis
This method provides a modern and efficient route for the cis-trans isomerization of fatty acids.[8]
Materials:
-
High-erucic acid oil (e.g., rapeseed oil) or purified erucic acid
-
p-Toluenesulfinic acid (catalyst)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Nitrogen gas supply
-
Heating mantle with temperature control and magnetic stirrer
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and diethyl ether (for purification)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (erucic acid or oil) in an anhydrous solvent.
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen, which can cause unwanted side reactions. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add p-toluenesulfinic acid as the catalyst. A typical catalyst loading is around 5-10% by weight relative to the substrate.[8]
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via GC or TLC. A typical reaction time is 90-120 minutes.[8]
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The resulting residue, containing a mixture of brassidic acid, unreacted erucic acid, and other fatty acids, is purified. If the starting material was an oil, initial saponification followed by acidification is required to liberate the free fatty acids. The fatty acid mixture is then purified by column chromatography on silica gel to isolate pure brassidic acid.
Caption: Workflow for the synthesis of brassidic acid from erucic acid.
Analytical Methodologies
The accurate identification and quantification of brassidic acid, particularly in the presence of its cis-isomer, requires robust analytical techniques. Gas chromatography (GC) is the most common method, though high-performance liquid chromatography (HPLC) also offers specific advantages.
Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol describes a standard method for analyzing the fatty acid profile of a lipid sample, including the quantification of brassidic acid.
Materials:
-
Lipid sample (oil, tissue extract, etc.)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Solvents: Chloroform (B151607), Methanol (B129727), Hexane
-
Derivatization reagent: 14% Boron trifluoride in methanol (BF₃-methanol) or 0.5 M KOH in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Lipid Extraction (Folch Method): a. Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol. b. Add the internal standard at a known concentration. c. Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants. d. Centrifuge to separate the phases and collect the lower chloroform layer containing the lipids. e. Dry the extract under a stream of nitrogen.
-
Derivatization to FAMEs: a. To the dried lipid extract, add 14% BF₃-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool to room temperature, then add hexane and saturated NaCl solution to extract the FAMEs into the hexane layer. d. Carefully transfer the upper hexane layer and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Column: A polar capillary column (e.g., biscyanopropyl polysiloxane, such as Rt-2560 or SP-2560) is required for the separation of cis and trans isomers.[9] b. Injection: Inject 1 µL of the FAMEs solution in hexane. c. GC Conditions: Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 240°C) to elute the very-long-chain FAMEs. d. MS Detection: Use electron ionization (EI) and operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, or full scan mode for identification.
-
Quantification: Identify the methyl brassidate peak based on its retention time relative to standards. Quantify by comparing its peak area to the peak area of the internal standard.
Caption: General workflow for the analysis of brassidic acid by GC-MS.
Biological Activity and Implications for Drug Development
The biological effects of brassidic acid are understood within the broader context of trans fatty acids (TFAs) and very-long-chain fatty acids (VLCFAs).
General Effects of Trans Fatty Acids
Industrially produced TFAs are known to have adverse effects on cardiovascular health. They have been shown to increase LDL ("bad") cholesterol while decreasing HDL ("good") cholesterol levels.[3] The mechanisms are thought to involve alterations in lipid metabolism and inflammatory signaling pathways.[3] As a trans fatty acid, brassidic acid is expected to share some of these general properties, although specific studies on its effects are limited compared to more common TFAs like elaidic acid (trans-18:1).
Metabolism of Very-Long-Chain Fatty Acids
VLCFAs like brassidic acid are metabolized differently from shorter fatty acids. Their initial breakdown occurs not in the mitochondria, but in peroxisomes via β-oxidation. This process shortens the carbon chain until it can be transported into the mitochondria for complete oxidation to produce ATP. The metabolism of its cis-isomer, erucic acid, has been studied more extensively due to health concerns about its accumulation in cardiac tissue, where it can inhibit mitochondrial oxidation of other fatty acids.[10][11] While the specific metabolism and inhibitory potential of brassidic acid are less characterized, its status as a VLCFA places it within this metabolic pathway.
Caption: General metabolic pathway for very-long-chain fatty acids (VLCFAs).
Relevance in Drug Development
Given the established links between trans fatty acids and cardiovascular disease, brassidic acid is more likely to be a subject of toxicological study than a candidate for therapeutic development. However, understanding its metabolism and cellular effects is crucial for drug development professionals for several reasons:
-
Target Identification: The enzymes involved in VLCFA metabolism, such as peroxisomal acyl-CoA oxidases or mitochondrial carnitine palmitoyltransferases, could be targets for drugs aimed at treating metabolic disorders.[12]
-
Drug Delivery: The unique properties of VLCFAs could potentially be exploited in lipid-based drug delivery systems, although the biological effects of the trans configuration would need to be carefully considered.
-
Toxicology: As a potential contaminant or metabolite, understanding the toxicological profile of brassidic acid is important for safety assessments of pharmaceuticals and nutraceuticals.
Currently, no specific signaling pathways have been definitively elucidated for brassidic acid. Its biological actions are presumed to be a combination of its identity as both a trans fatty acid and a very-long-chain fatty acid, influencing cellular membranes, lipid metabolism, and inflammatory responses.[13] Further research is needed to distinguish its specific effects from those of other fatty acids.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. benchchem.com [benchchem.com]
- 7. Erucic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atamankimya.com [atamankimya.com]
- 11. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation [pubmed.ncbi.nlm.nih.gov]
